![molecular formula C15H28BNO4 B6218222 tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate CAS No. 2296775-61-4](/img/no-structure.png)
tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester. It also likely contains a tert-butyl group and an azetidine ring .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-methylazetidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "tert-butyl 3-methylazetidine-1-carboxylate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-methylazetidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture.", "Step 3: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
2296775-61-4 |
Molekularformel |
C15H28BNO4 |
Molekulargewicht |
297.20 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-9-15(8,10-17)16-20-13(4,5)14(6,7)21-16/h9-10H2,1-8H3 |
InChI-Schlüssel |
FKAZISMLEIWCES-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.